4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
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Overview
Description
4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that belongs to the oxazine family This compound features a unique structure with a fused benzene and oxazine ring, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclobutylmethylamine and 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler oxazine derivative with similar structural features.
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the cyclobutylmethyl group but shares the core structure.
Cyclobutylmethylamine: Contains the cyclobutylmethyl group but lacks the oxazine ring.
Uniqueness
4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is unique due to its combination of the cyclobutylmethyl group and the oxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-(cyclobutylmethyl)-2,2-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-16(2)15(20)17(9-10-4-3-5-10)12-8-11(14(18)19)6-7-13(12)21-16/h6-8,10H,3-5,9H2,1-2H3,(H,18,19) |
InChI Key |
HJRMCOCTDGRYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3CCC3)C |
Origin of Product |
United States |
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